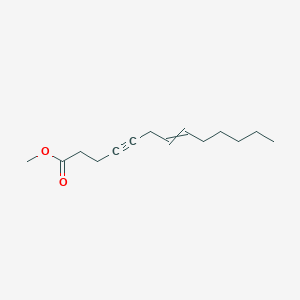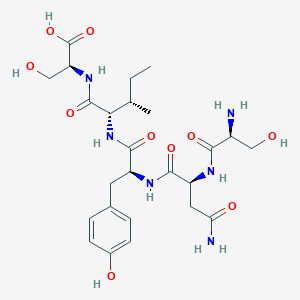
2-Hydroxy-6-(8-oxooctyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-(8-oxooctyl)benzoic acid is a chemical compound with the molecular formula C15H20O4 It is a derivative of benzoic acid, characterized by the presence of a hydroxy group at the second position and an 8-oxooctyl group at the sixth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(8-oxooctyl)benzoic acid typically involves the introduction of the 8-oxooctyl group onto a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where benzoic acid is reacted with an 8-oxooctyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-6-(8-oxooctyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the 8-oxooctyl chain can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 2-keto-6-(8-oxooctyl)benzoic acid.
Reduction: Formation of 2-hydroxy-6-(8-hydroxyoctyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-(8-oxooctyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetic products due to its skin-conditioning properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-(8-oxooctyl)benzoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the 8-oxooctyl chain can interact with hydrophobic regions of proteins and cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-Hydroxy-5-octanoylbenzoic acid: Similar structure but with a different position of the octanoyl group.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the 8-oxooctyl group but shares the hydroxybenzoic acid core.
6-Hydroxy-2-(8-oxooctyl)benzoic acid: Isomer with the hydroxy and oxooctyl groups at different positions.
Uniqueness: 2-Hydroxy-6-(8-oxooctyl)benzoic acid is unique due to the specific positioning of the hydroxy and 8-oxooctyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
468081-25-6 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
2-hydroxy-6-(8-oxooctyl)benzoic acid |
InChI |
InChI=1S/C15H20O4/c16-11-6-4-2-1-3-5-8-12-9-7-10-13(17)14(12)15(18)19/h7,9-11,17H,1-6,8H2,(H,18,19) |
Clave InChI |
HFSHHMTXTVRIBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)C(=O)O)CCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)


![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
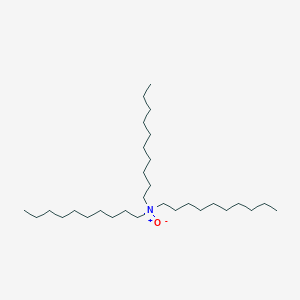
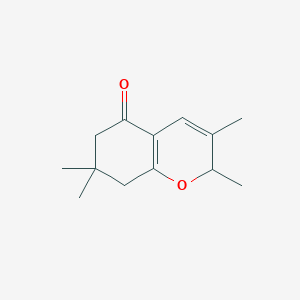
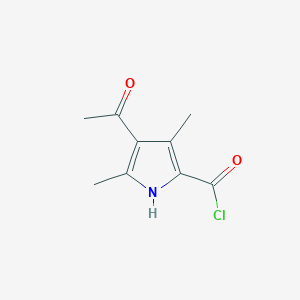
![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)

